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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethoxypyridine

Cat. No.: B3010514

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials
science, the strategic selection of building blocks is paramount. 2-Bromo-4,6-
dimethoxypyridine is a functionalized heterocyclic compound poised for significant utility. Its
structure is characterized by a pyridine core, which is a prevalent motif in numerous biologically
active molecules. The key features of this reagent are a reactive bromine atom at the 2-
position, which serves as a versatile handle for cross-coupling reactions, and two electron-
donating methoxy groups at the 4- and 6-positions. These methoxy groups modulate the
electronic properties of the pyridine ring, influencing its reactivity and the physicochemical
properties of its derivatives.

While direct, comprehensive literature on 2-Bromo-4,6-dimethoxypyridine is specialized, its
synthetic applications can be expertly extrapolated from the well-established chemistry of
analogous bromopyridines and dimethoxypyrimidines. This guide provides a technical overview
of its core applications, offering field-proven insights and detailed protocols to empower
researchers in drug discovery and materials development to effectively harness the synthetic
potential of this valuable intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its
effective use in synthesis, including monitoring reaction progress and characterizing products.

Table 1: Physicochemical Properties of 2-Bromo-4,6-dimethoxypyridine
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Property Value Source
Molecular Formula C7HsBrNO2

Molecular Weight 218.05 g/mol

IUPAC Name 2-bromo-4,6-dimethoxypyridine

CAS Number 184665-98-3

Predicted XLogP3 1.6 PubChem
Predicted Boiling Point ~250-270 °C

Expected to be a white to off-
Appearance _ ,
white solid

Note:Some properties are predicted based on the chemical structure, as extensive
experimental data is not widely published.

Spectroscopic Characterization (Predicted)

e 1H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic
region for the protons at the C3 and C5 positions, and two singlets in the aliphatic region for
the two non-equivalent methoxy groups. The electron-donating methoxy groups would shift
the aromatic protons upfield compared to unsubstituted bromopyridine.

e 13C NMR: The carbon NMR spectrum should exhibit seven distinct signals: five for the
pyridine ring carbons and two for the methoxy carbons. The carbon atom attached to the
bromine (C2) will be significantly influenced by the halogen's electronegativity and
anisotropic effects.

e Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic
pattern for the molecular ion peak ([M]* and [M+2]*) in an approximate 1:1 ratio, which is
indicative of the presence of a single bromine atom.

Core Synthetic Applications: Palladium-Catalyzed
Cross-Coupling Reactions
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The C2-bromo substituent makes 2-Bromo-4,6-dimethoxypyridine an ideal substrate for a
variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational
in modern synthesis for the construction of complex molecular architectures from simple
precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon
Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming
C(sp?)-C(sp?) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[1] For 2-
Bromo-4,6-dimethoxypyridine, this reaction allows for the introduction of a wide array of aryl
or vinyl substituents.

The catalytic cycle, shown below, involves three key steps: oxidative addition of the
bromopyridine to a Pd(0) complex, transmetalation of the organic group from an activated
boronic acid to the palladium center, and reductive elimination to form the C-C bond and
regenerate the catalyst.[2]
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Reductive
Elimination

Transmetalation Base

Oxidg_tive R-B(OH)2 Base > R-B(OR)s~
Addition

Catalytic Cycle

Py-DMP-Br

R-B(OR)a" L.Pd(I1)(Py-DMP)(B
L2Pd(11)(Py-DMP)(R) W (IN(Py-DMP)(BI)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3010514?utm_src=pdf-body
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/product/b3010514?utm_src=pdf-body
https://www.benchchem.com/product/b3010514?utm_src=pdf-body
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3010514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

(This protocol is adapted from established methods for the Suzuki coupling of 2-bromopyridine
derivatives and serves as a robust starting point for optimization.)[3][4]

e Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine 2-Bromo-4,6-dimethoxypyridine (1.0 equiv), the desired arylboronic
acid (1.2-1.5 equiv), a base such as K2COs or KsPOa4 (2.0-3.0 equiv), and the palladium
catalyst (e.g., Pd(dppf)Clz or Pd(PPhs)s, 2-5 mol%).

e Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water
(4:1) or toluene/water, via syringe. The reaction concentration is generally maintained
between 0.1 M and 0.5 M with respect to the bromopyridine.

o Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature
between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS).

e Workup and Purification: Upon completion, cool the mixture to room temperature and dilute
with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and
brine. Dry the organic phase over anhydrous sodium sulfate (NazSOa), filter, and concentrate
under reduced pressure. The crude product can then be purified by flash column
chromatography on silica gel.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst Ligand Base Solvent Temp (°C)
Pd(OAc)2 SPhos K3POa 1,4-Dioxane/H20 100

Pd(dppf)Cl2 (dppf) K2COs 1,4-Dioxane/H20 120 (Microwave)
Pd(PPhs)a PPhs Na2COs Toluene/H20 90

Pdz(dba)s XPhos Cs2C0s THF 80
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Buchwald-Hartwig Amination: Constructing Carbon-
Nitrogen Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming

C-N bonds, a linkage of immense importance in pharmaceuticals.[5][6] This reaction allows for
the coupling of 2-Bromo-4,6-dimethoxypyridine with a vast range of primary and secondary

amines, amides, and other nitrogen nucleophiles.

The mechanism is analogous to the Suzuki coupling, but instead of transmetalation with an
organoboron species, the key step involves the formation of a palladium-amido intermediate
after the amine coordinates to the palladium center and is deprotonated by a strong base.[7][8]
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Catalytic cycle for the Buchwald-Hartwig amination reaction.

(This protocol is based on general procedures for the amination of 2-bromopyridines and
provides a reliable starting point.)[7][9]

o Catalyst Pre-formation (Optional but Recommended): In a glovebox, charge an oven-dried
Schlenk tube with the palladium source (e.g., Pdz(dba)s, 2-5 mol%), a suitable phosphine
ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g.,
NaOt-Bu or Cs2C0Os3, 1.5-2.0 equiv).

» Reagent Addition: Add 2-Bromo-4,6-dimethoxypyridine (1.0 equiv) and the amine coupling
partner (1.1-1.5 equiv) to the flask.
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e Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor for completion
by TLC or LC-MS.

o Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter
through a pad of Celite® to remove palladium residues. Wash the filtrate with water and
brine, dry over Na=SOs, filter, and concentrate. Purify the residue by flash column
chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a bond
between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is exceptionally
useful for introducing linear alkynyl fragments into the pyridine core, which can serve as
handles for further transformations (e.g., click chemistry) or as key structural elements in
materials and conjugated systems.

The dual catalytic cycle involves the palladium catalyst activating the bromopyridine and a
copper(l) co-catalyst forming a copper(l) acetylide, which then participates in the
transmetalation step with the palladium center.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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